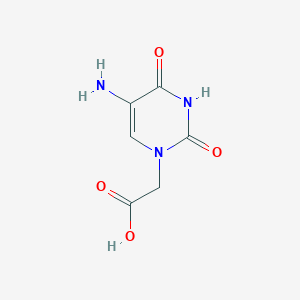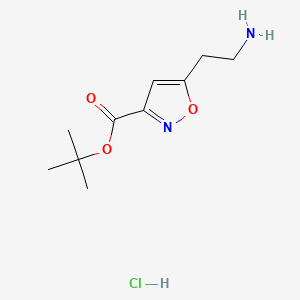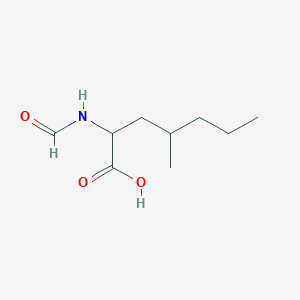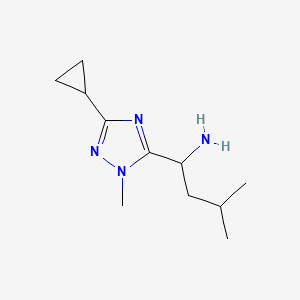
4-Chlorobenzene-1-sulfonoimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzene-1-sulfonoimidamide hydrochloride is a white crystalline compound with the molecular formula C6H8Cl2N2OS and a molecular weight of 227.1 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide form. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as chlorine gas .
Análisis De Reacciones Químicas
4-Chlorobenzene-1-sulfonoimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Nucleophilic Reactions: The compound can also undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide.
Common reagents used in these reactions include sulfuric acid, chlorine gas, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
4-Chlorobenzene-1-sulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
4-Chlorobenzene-1-sulfonoimidamide hydrochloride can be compared with other benzene derivatives, such as:
Chlorobenzene: Similar in structure but lacks the sulfonoimidamide group.
Benzene-1-sulfonoimidamide: Similar but without the chlorine substituent.
The presence of both the chlorine and sulfonoimidamide groups in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C6H8Cl2N2OS |
|---|---|
Peso molecular |
227.11 g/mol |
Nombre IUPAC |
1-(aminosulfonimidoyl)-4-chlorobenzene;hydrochloride |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H3,8,9,10);1H |
Clave InChI |
FAWKEELHKOOHKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=N)(=O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


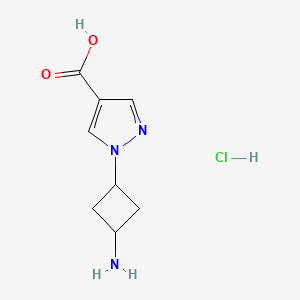
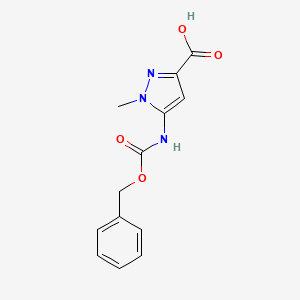
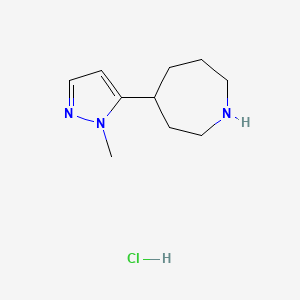

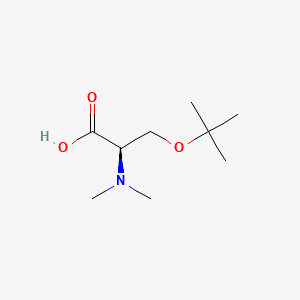
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
